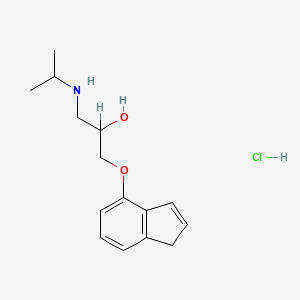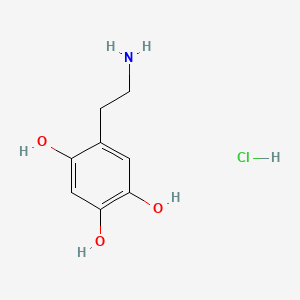![molecular formula C32H40Cl2N2O11 B1203331 9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride CAS No. 99457-12-2](/img/structure/B1203331.png)
9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C32H40Cl2N2O11 and its molecular weight is 699.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nanoparticle Interaction with DNA
One significant area of application involves studying the interaction of nanoparticles with DNA, utilizing analogs of this compound, such as epirubicin. Epirubicin shares structural similarities with the specified compound, and its interaction with DNA in the presence of nanoparticles has been investigated to understand the potential for enhanced drug delivery systems in cancer treatment. These studies are crucial for developing more efficient and targeted chemotherapy agents (Leyla Karadurmus et al., 2017).
Synthesis and Characterization of Derivatives
The synthesis and characterization of novel derivatives related to the specified compound are explored to discover new therapeutic agents with improved efficacy and reduced side effects. For instance, research into synthesizing and characterizing unknown impurities in daunorubicin hydrochloride, a drug closely related to the compound , helps in ensuring the purity and safety of chemotherapy treatments (A. Rawat et al., 2013).
Anticancer Drug Development
Another critical application is in the development of anticancer drugs. The structural modification of anthracene-9,10-dione derivatives, which are structurally related to the specified compound, aims to discover new anticancer agents. This research focuses on understanding how different substitutions on the anthracene-9,10-dione core can affect the compound's biological activity and its potential use as a cancer therapeutic agent (J. O. Morley et al., 2006).
Mécanisme D'action
Orientations Futures
The potential applications and future directions for this compound would depend on its exact properties and activities. If it has interesting biological activity, it could be a candidate for drug development. Alternatively, if it has unique physical or chemical properties, it could find uses in materials science or other areas of chemistry .
Propriétés
IUPAC Name |
9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O11.2ClH/c1-12-26(36)19(33)9-22(42-12)44-21-8-17-18(11-32(21,14(3)35)45-23-10-20(34)27(37)13(2)43-23)31(41)25-24(30(17)40)28(38)15-6-4-5-7-16(15)29(25)39;;/h4-7,12-13,19-23,26-27,36-37,40-41H,8-11,33-34H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYOZMZVADHTNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC3=C(CC2(C(=O)C)OC4CC(C(C(O4)C)O)N)C(=C5C(=C3O)C(=O)C6=CC=CC=C6C5=O)O)N)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40Cl2N2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912699 |
Source


|
| Record name | 2-Acetyl-3-[(3-amino-2,3,6-trideoxyhexopyranosyl)oxy]-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99457-12-2 |
Source


|
| Record name | 9-O-Daunosaminyl-4-demethoxydaunorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099457122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-3-[(3-amino-2,3,6-trideoxyhexopyranosyl)oxy]-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


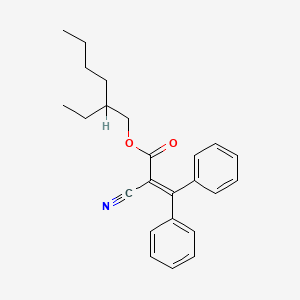

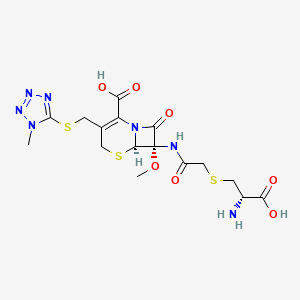
![N-cycloheptyl-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1203259.png)

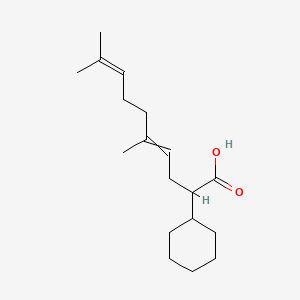
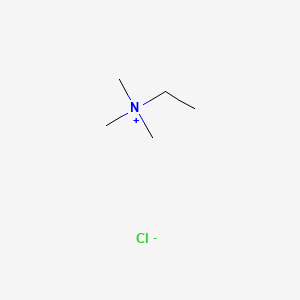

![2-[5-bromopentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1203268.png)

